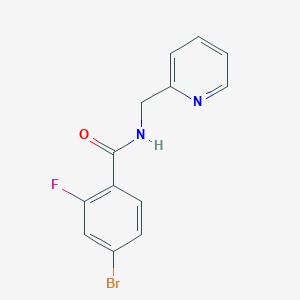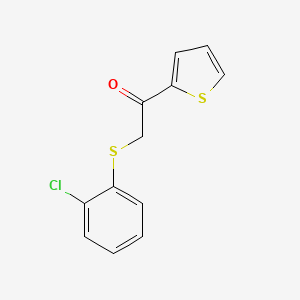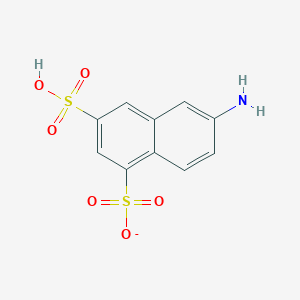
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H10BrFN2O and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and pyridine functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzoyl chloride and 2-pyridinemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-fluoro-N-methylbenzamide: This compound has a similar structure but lacks the pyridine group.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a methyl group on the pyridine ring instead of a fluorine atom on the benzamide core.
Uniqueness
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridine group. These functional groups contribute to its distinct chemical properties and make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C13H10BrFN2O |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-9-4-5-11(12(15)7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |
Clave InChI |
IXLNNDJEBSZMNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)


![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)




![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)


